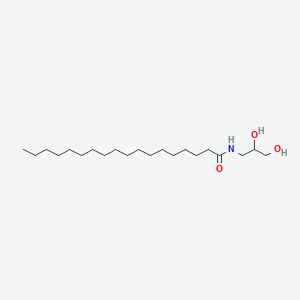

rac N-(2,3-Dihydroxypropyl)octadecanamide

Description

Contextualization within Amide Lipid Chemistry and Glycerol (B35011) Derivatives

rac N-(2,3-Dihydroxypropyl)octadecanamide, with the chemical formula C21H43NO3, is structurally characterized by a long-chain fatty amide, octadecanamide (B89706) (stearamide), linked to a glycerol-derived backbone, specifically 2,3-dihydroxypropylamine. chemicalbook.com This structure positions it as a lipid amide. Lipid amides are a diverse and significant class of molecules that include well-known bioactive compounds such as anandamide, an endocannabinoid. nih.govnih.gov The amide bond in these molecules is a key structural feature, often formed between a fatty acid and a small polar molecule, which in this case is an amino-functionalized glycerol derivative. nih.govkhanacademy.org

Glycerol derivatives, on the other hand, are fundamental to lipid biochemistry. youtube.com The glycerol backbone can be esterified with fatty acids to form mono-, di-, and triglycerides, which are primary energy storage molecules. youtube.com In the case of this compound, the linkage is an amide rather than an ester, which imparts different chemical properties and potential biological roles. The presence of the dihydroxypropyl moiety, a derivative of glycerol, suggests potential for hydrogen bonding and influences its solubility and interaction with biological systems.

Research Significance and Utility of the Compound Class

The broader class of N-acyl-dihydroxypropylamines, to which this compound belongs, holds potential significance in various research domains. Fatty acid amides, in general, are recognized as an important class of lipid signaling molecules involved in processes like pain modulation and inflammation. nih.gov The structural diversity within this class, arising from different fatty acid chains and polar head groups, allows for a wide range of biological activities. nih.govnih.gov

While the specific utility of this compound mentioned in some chemical supplier contexts is as an antistatic agent, the research interest in its class of compounds extends to their potential as bioactive molecules. chemicalbook.com The enzymes involved in the biosynthesis and degradation of fatty acid amides are considered exciting targets for the development of new therapeutics for a variety of conditions. nih.gov

Overview of Related Compounds in Scientific Literature

The scientific importance of this compound can be further illuminated by examining related compounds that have been the subject of more extensive research.

Dihydroxypropyl Fatty Acid Esters

Dihydroxypropyl fatty acid esters, also known as monoglycerides, are structurally similar to N-(2,3-dihydroxypropyl) fatty acid amides, with the key difference being the ester linkage instead of an amide bond. nist.gov A prominent example is 1-monostearin (octadecanoic acid, 2,3-dihydroxypropyl ester), which shares the same fatty acid and dihydroxypropyl components as the amide . nist.gov

These esters are widely studied for their physicochemical properties and applications. For instance, a comprehensive study on fatty acid esters derived from various vegetable oils and alcohols highlighted the significant impact of the fatty acid composition and the alcohol used on properties like density, viscosity, and oxidative stability. mdpi.com Such research provides a basis for understanding how the physical properties of this compound might be characterized. Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated physiological activities, including anti-inflammatory effects and improvement of glucose tolerance. nih.govjfda-online.com

| Compound Name | Molecular Formula | Linkage Type |

| This compound | C21H43NO3 | Amide |

| 1-Monostearin | C21H42O4 | Ester |

Dihydroxypropyl-Containing Derivatives in Chemical Synthesis and Biological Studies

The dihydroxypropyl moiety is incorporated into a variety of molecules in chemical synthesis to achieve specific biological or material properties. For example, research has described the synthesis of N,N′-bis(2,3-dihydroxypropyl) derivatives in the development of imaging agents. researchgate.net The synthesis of such complex molecules often involves multi-step reactions, highlighting the chemical versatility of the dihydroxypropyl group. researchgate.net

In the context of biological studies, derivatives containing the dihydroxypropyl group have been investigated for a range of applications. For instance, dihydropyrrol-2-ones containing a dihydroxypropyl group have been grafted onto surfaces to create antibacterial coatings that are effective against biofilm formation. researchgate.net The synthesis of various dihydropyridine (B1217469) derivatives has also been a focus of research due to their potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. eurekaselect.comresearchgate.netresearchgate.net The design and synthesis of amide derivatives containing other cyclic structures have also been explored for their antimicrobial activities. mdpi.com

Furthermore, the synthesis of various derivatives of naturally occurring compounds, such as andrographolide, has been undertaken to explore their biological activities, including their effects on cellular processes relevant to diseases like Alzheimer's. mdpi.com The chemical modification of such molecules can lead to new compounds with enhanced or novel therapeutic properties. nih.govnih.gov

The study of these diverse dihydroxypropyl-containing derivatives underscores the importance of this structural motif in medicinal chemistry and materials science, providing a broader context for the potential research avenues for this compound.

Properties

IUPAC Name |

N-(2,3-dihydroxypropyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-18-20(24)19-23/h20,23-24H,2-19H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMOLWSTFFMGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994082 | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-25-6 | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydroxypropyl)stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydroxypropyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Rac N 2,3 Dihydroxypropyl Octadecanamide and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the production of rac N-(2,3-Dihydroxypropyl)octadecanamide. Key to these methods is the formation of the amide bond and the synthesis of the necessary precursors.

Amidation Reactions for Formation of the N-(2,3-Dihydroxypropyl)moiety

The core of synthesizing this compound lies in the amidation reaction, where an amine is acylated. In this case, 3-amino-1,2-propanediol (B146019) is N-acylated with octadecanoic acid (stearic acid) or a reactive derivative thereof. chemicalbook.com Direct amidation of a carboxylic acid with an amine is possible but often requires catalysts or coupling agents to proceed efficiently. organic-chemistry.orgmdpi.com Common coupling agents used in amide synthesis include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.comnih.gov The reaction can also be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, which then readily reacts with the amine.

Precursor Synthesis of 2,3-Dihydroxypropanol Derivatives

The key precursor for the N-(2,3-dihydroxypropyl) moiety is 3-amino-1,2-propanediol. chemicalbook.combldpharm.com This aminoglycerol can be synthesized through various routes. One common method involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849). researchgate.net Another approach starts from epichlorohydrin, which is first hydrolyzed to 3-chloro-1,2-propanediol and then reacted with ammonia. google.comgoogle.comwipo.int The synthesis can be optimized by using catalysts and controlling reaction conditions such as temperature and reactant ratios to achieve high yields and purity. researchgate.netgoogle.com For instance, a method using glycerin chlorohydrin and ammonia water in the presence of a main catalyst and a cocatalyst at 30-50°C has been reported to give good yields. google.com

Specific Reaction Types for Dihydroxylation and Amide Linkage

While direct amidation is common, other specific reactions can be employed, particularly when synthesizing analogs or when stereochemistry is a concern.

Halohydrin Route: The synthesis of the 3-amino-1,2-propanediol precursor often proceeds via a halohydrin intermediate, such as 3-chloro-1,2-propanediol. researchgate.netgoogle.comgoogle.com This intermediate is then subjected to amination.

Sharpless Asymmetric Dihydroxylation: For the synthesis of chiral analogs, the Sharpless asymmetric dihydroxylation can be a powerful tool. This reaction allows for the stereoselective introduction of two hydroxyl groups onto a double bond. For example, the asymmetric dihydroxylation of allylamine (B125299) using a chiral osmium tetroxide complex has been used to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net

Demethylation in Context of Related Compounds: In the synthesis of some N-acyl-sphingosine analogues, demethylation can be a key step. While not directly applied to the title compound, it highlights a strategy used in related lipid amide synthesis. nih.gov

Enzymatic Synthesis and Biocatalysis for Amide Formation

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for forming the amide bond in this compound and its analogs.

Lipases are a class of enzymes that have been extensively explored for this purpose. nih.govnih.govnih.govbiorxiv.orgacs.org They can catalyze the amidation reaction between a fatty acid or its ester and an amine. nih.govbiorxiv.org For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to be an efficient catalyst for the selective N-acylation of 3-amino-1,2-propanediol with stearic acid. chemicalbook.com This enzymatic approach often exhibits high regioselectivity, favoring N-acylation over O-acylation of the diol. chemicalbook.comnih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high conversion rates. biorxiv.org

Another enzymatic strategy involves the use of carboxylic acid reductases (CARs). nih.govrsc.org These enzymes can activate carboxylic acids to form an acyl-adenylate intermediate, which can then be intercepted by an amine to form the amide bond. nih.gov This method has been shown to be highly selective for amide formation, avoiding the esterification side products that can occur with lipases. nih.gov

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The central carbon of the 2,3-dihydroxypropyl moiety is a chiral center, meaning this compound exists as a mixture of enantiomers. Stereoselective synthesis aims to produce a single enantiomer.

One approach is to start with a chiral precursor. For instance, enantiomerically pure (R)- or (S)-3-amino-1,2-propanediol can be used in the amidation reaction. mdpi.comnih.gov The synthesis of these chiral precursors can be achieved through methods like the Sharpless asymmetric dihydroxylation of allylamine. researchgate.net

Alternatively, a racemic mixture of the final product or an intermediate can be resolved. Lipases are often used for the kinetic resolution of racemic amines or alcohols. rsc.org In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org

Design and Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. nih.govnih.govresearchgate.netresearchgate.net These analogues can be created by modifying either the fatty acid chain or the dihydroxypropylamine headgroup. nih.govptfarm.plchemicalbook.com

For example, different fatty acids can be used in the amidation reaction to vary the length and saturation of the acyl chain. biorxiv.org The dihydroxypropylamine moiety can also be altered. For instance, derivatives of 3-amino-1,2-propanediol with substituents on the nitrogen or the hydroxyl groups have been synthesized. nih.govptfarm.pl The synthesis of these derivatives often follows similar chemical and enzymatic strategies as the parent compound. researchgate.netdocumentsdelivered.com

The table below provides examples of different synthetic approaches and the types of compounds that can be produced.

| Synthetic Approach | Key Reagents/Catalysts | Product Type | Reference |

| Chemical Amidation | Stearic acid, 3-amino-1,2-propanediol, DCC | This compound | chemicalbook.commdpi.com |

| Halohydrin Route | 3-chloro-1,2-propanediol, Ammonia | 3-amino-1,2-propanediol (precursor) | researchgate.net |

| Enzymatic Amidation | Stearic acid, 3-amino-1,2-propanediol, Lipase | This compound | chemicalbook.com |

| Stereoselective Synthesis | (R)-3-amino-1,2-propanediol, Palmitic acid | (R)-N-(2,3-Dihydroxypropyl)palmitamide | researchgate.net |

| Analogue Synthesis | Various fatty acids, 3-amino-1,2-propanediol | N-acyl-3-amino-1,2-propanediol analogues | biorxiv.orgnih.gov |

Modifications of the Octadecanamide (B89706) Hydrocarbon Chain

Modifications to the long, saturated C18 hydrocarbon chain of N-(2,3-Dihydroxypropyl)octadecanamide are primarily aimed at altering the lipophilicity and molecular geometry of the compound. While direct modifications on the pre-formed amide are less common, strategies involving the synthesis of the amide from an already modified fatty acid are prevalent.

Introduction of Unsaturation: One of the most common modifications is the introduction of one or more double bonds into the alkyl chain. This is typically achieved by using an unsaturated fatty acid, such as oleic acid (C18:1), linoleic acid (C18:2), or linolenic acid (C18:3), in the initial amidation reaction with 3-amino-1,2-propanediol. nih.gov The resulting N-(2,3-dihydroxypropyl)alkenamides possess altered physical properties, including lower melting points and different packing characteristics in aggregated structures, compared to their saturated counterpart.

Hydroxylation: The introduction of hydroxyl groups onto the alkyl chain can significantly increase the polarity of the hydrophobic tail. This can be accomplished through the use of hydroxylated fatty acids in the synthesis. For instance, the use of ricinoleic acid would introduce a hydroxyl group at the C12 position. In other contexts, hydroxylation of long-chain fatty acids is a known biochemical process, often catalyzed by specific enzymes, which could theoretically be applied to modify the octadecanamide chain. nih.govgoogle.com

Chain Branching and Extension: Altering the length and branching of the hydrocarbon tail impacts the steric bulk and van der Waals interactions of the molecule. The synthesis can be adapted to use branched-chain fatty acids (e.g., isostearic acid) or fatty acids with different chain lengths (e.g., palmitic acid for a C16 chain or behenic acid for a C22 chain) to produce a range of analogues. nih.gov

The following table summarizes the types of modifications to the hydrocarbon chain, primarily achieved by selecting the appropriate fatty acid precursor for the amidation reaction.

| Modification Type | Precursor Example | Resulting Analogue Structure |

| Introduction of Unsaturation | Oleic Acid | N-(2,3-Dihydroxypropyl)oleamide |

| Hydroxylation | 12-Hydroxystearic Acid | N-(2,3-Dihydroxypropyl)-12-hydroxyoctadecanamide |

| Chain Branching | Isostearic Acid | N-(2,3-Dihydroxypropyl)isostearamide |

| Chain Length Variation | Palmitic Acid (C16) | N-(2,3-Dihydroxypropyl)hexadecanamide |

Chemical Transformations of the Dihydroxypropyl Moiety

The vicinal diol of the dihydroxypropyl group is a key site for chemical transformations, allowing for the attachment of various functional groups that can modulate the hydrophilicity and chemical reactivity of the molecule.

Selective O-Acylation: The hydroxyl groups can be esterified to produce N,O-diacyl or N,O,O-triacyl derivatives. A notable example is the selective O-acylation of N-stearoyl 3-amino-1,2-propanediol. In an enzymatic process using immobilized Candida antarctica lipase B, the parent compound can be further acylated. For instance, using myristic acid as the second acyl donor, 1-O-myristoyl,3-N-stearoyl 3-amino-1,2-propanediol can be synthesized. chemicalbook.com This selective acylation highlights the potential to create pseudo-ceramides with distinct fatty acid chains on the nitrogen and oxygen atoms. Under optimized conditions, a pseudo-ceramide synthesis yield of 54% has been reported. chemicalbook.com

Etherification: The hydroxyl groups can be converted to ethers. For example, the synthesis of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves the introduction of an ethoxy group, demonstrating the feasibility of ether linkages at the dihydroxypropyl moiety.

Protection as Cyclic Acetals/Ketals: The 1,2-diol can be protected by reacting with an aldehyde or a ketone in the presence of an acid catalyst to form a cyclic acetal (B89532) or ketal, such as a 1,3-dioxolane (B20135) ring. wikipedia.org This strategy is useful for temporarily masking the hydroxyl groups to allow for selective reactions at other parts of the molecule, such as the hydrocarbon chain. The acetal or ketal can then be removed under acidic conditions.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, and the primary hydroxyl group to an aldehyde, using appropriate oxidizing agents. This would transform the dihydroxypropyl moiety into a reactive carbonyl-containing group, opening up further derivatization possibilities.

The table below outlines key transformations of the dihydroxypropyl group.

| Transformation Type | Reagents/Method | Resulting Functional Group/Structure | Reported Yield | Reference |

| Selective O-Acylation | Myristic acid, immobilized Candida antarctica lipase B | 1-O-Myristoyl ester | 54% | chemicalbook.com |

| Etherification | Ethylene oxide followed by glycerol (B35011) | 2-Ethoxy ether | - | |

| Acetal/Ketal Formation | Aldehyde/Ketone, acid catalyst | Cyclic 1,3-dioxolane or 1,3-dioxane | - | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Fingerprinting

Predicted ¹H NMR Data for rac N-(2,3-Dihydroxypropyl)octadecanamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (octadecanamide chain) | ~0.88 | Triplet |

| (CH₂)₁₅ (octadecanamide chain) | ~1.25 | Multiplet |

| α-CH₂ (to C=O) | ~2.20 | Triplet |

| N-H (amide) | Variable | Broad singlet |

| CH₂ (propyl group, adjacent to NH) | ~3.2-3.4 | Multiplet |

| CH (propyl group, with OH) | ~3.6-3.8 | Multiplet |

| CH₂ (propyl group, with OH) | ~3.4-3.5 | Multiplet |

| OH (hydroxyl groups) | Variable | Broad singlets |

This is a generalized prediction and actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count and characterization of the carbon skeleton.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~174 |

| CH (propyl group, with OH) | ~70 |

| CH₂ (propyl group, with OH) | ~64 |

| CH₂ (propyl group, adjacent to NH) | ~43 |

| α-CH₂ (to C=O) | ~36 |

| Alkyl CH₂ chain | ~22-32 |

| CH₃ (terminal) | ~14 |

These are predicted values and can differ in an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. sdsu.edu For instance, COSY would show correlations between the protons on the dihydroxypropyl group, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would definitively link each proton signal to its corresponding carbon in the molecule's backbone. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the entire molecular structure by connecting different functional groups. For example, an HMBC spectrum would show a correlation between the amide proton (N-H) and the carbonyl carbon (C=O) of the octadecanamide (B89706) moiety, as well as with the carbons of the propyl group.

Key Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Structural Information Confirmed |

| COSY | Protons on C1', C2', and C3' of the propyl group | Connectivity of the dihydroxypropyl unit |

| HSQC | Each proton with its directly attached carbon | Direct C-H bond assignments |

| HMBC | Amide N-H with C=O and propyl carbons | Linkage of the octadecanamide and dihydroxypropyl moieties |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₂₁H₄₃NO₃), the exact mass can be calculated and compared to the experimental value for confirmation.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₄₃NO₃ |

| Calculated Monoisotopic Mass | 357.32429 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 358.33157 m/z |

An experimental HRMS measurement matching this expected value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. youtube.com The resulting fragmentation pattern provides valuable structural information. youtube.com In the analysis of this compound, characteristic fragmentation would be expected.

The fragmentation of the amide bond is a common pathway, which would lead to the formation of ions corresponding to the octadecanoyl group and the protonated 2,3-dihydroxypropylamine fragment. Further fragmentation of the dihydroxypropyl moiety, such as the loss of water molecules, would also be anticipated.

Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Structure/Loss |

| Varies | Loss of H₂O from the dihydroxypropyl group |

| Varies | Cleavage of the C-C bonds within the propyl group |

| 268.28 | [CH₃(CH₂)₁₆CO]⁺ - Acylium ion from amide cleavage |

| 92.07 | [HOCH₂CH(OH)CH₂NH₃]⁺ - Protonated aminopropanetriol |

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the identity of the compound.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the compound from impurities and the resolution of its isomeric forms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone for the purity assessment of non-volatile, thermally labile compounds like N-(2,3-Dihydroxypropyl)octadecanamide. While specific HPLC methods for this exact compound are not extensively detailed in the public domain, methods for structurally similar N-acyl amino acids and N-acyl ethanolamines provide a strong basis for method development. bohrium.comnih.gov

Typically, a reversed-phase HPLC setup is employed. For compounds lacking a strong chromophore, derivatization is often necessary to enhance UV-Vis or fluorescence detection. bohrium.comresearchgate.net A common derivatizing agent is 2,4'-dibromoacetophenone, which forms 4'-bromophenacyl esters suitable for spectrophotometric detection. bohrium.comresearchgate.net

Illustrative HPLC Parameters for Related N-Acyl Compounds:

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., ODS-Hypersil) researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and water mdpi.com |

| Detection | UV-Vis or Mass Spectrometry (MS) bohrium.commdpi.com |

| Derivatization | Required for enhanced UV detection (e.g., with 2,4'-dibromoacetophenone) bohrium.comresearchgate.net |

The purity of the synthesized compound can be determined by the relative peak area of the main component in the chromatogram. For instance, in the synthesis of a related compound, N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)hydroxyacetamido]-2,4,6-triiodoisophthalamide, HPLC analysis confirmed a purity of over 99% after recrystallization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of N-(2,3-Dihydroxypropyl)octadecanamide, derivatization is a prerequisite for GC-MS analysis. nih.gov This process transforms the non-volatile compound into a more volatile derivative that can be readily analyzed by GC. Common derivatization approaches for similar molecules, such as N-acylethanolamines, involve silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The subsequent mass spectrometry analysis provides a fragmentation pattern, or "mass spectrum," that is unique to the derivatized molecule. This spectrum allows for the confirmation of the molecular weight and the elucidation of the compound's structure by analyzing the fragmentation pathways. For example, in the analysis of N-acylethanolamines, characteristic ions in the mass spectrum can confirm the presence of the ethanolamine (B43304) moiety. nih.gov

Hypothetical GC-MS Derivatization and Analysis Steps:

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form TMS ethers of the hydroxyl groups. |

| 2. GC Separation | The derivatized compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. A non-polar capillary column is typically used. |

| 3. MS Detection | As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides structural information. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amide and hydroxyl functional groups.

The presence of the secondary amide group is typically confirmed by several distinct peaks. spectroscopyonline.com A characteristic N-H stretching vibration appears in the region of 3300-3500 cm⁻¹. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, is expected to be observed around 1640 cm⁻¹. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹. researchgate.net

The broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations of the two hydroxyl groups. The long alkyl chain (octadecanoyl group) would be evidenced by strong C-H stretching vibrations around 2850-2950 cm⁻¹. researchgate.net

Expected IR Absorption Bands for N-(2,3-Dihydroxypropyl)octadecanamide:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Alkyl) | Stretching | 2850-2950 |

| C=O (Amide I) | Stretching | ~1640 |

| N-H Bend (Amide II) | Bending | ~1550 |

An IR spectrum of a precursor, 3-amino-1,2-propanediol (B146019), shows characteristic absorptions for the amine and hydroxyl groups, which would be modified by the acylation in the final product. chemicalbook.com

Chiral Chromatography for Enantiomeric Purity Analysis

Since N-(2,3-Dihydroxypropyl)octadecanamide possesses a chiral center at the 2-position of the dihydroxypropyl moiety, it exists as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amino alcohols. yakhak.org

In some cases, derivatization of the analyte with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a non-chiral stationary phase. researchgate.net However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization reaction. The choice of the mobile phase is also critical for achieving optimal separation.

General Approach for Chiral Separation:

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Chiralpak® series) nih.gov |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

The successful separation of the enantiomers would result in two distinct peaks in the chromatogram, allowing for the calculation of the enantiomeric excess (ee) of the mixture.

Investigation of Biological Activities and Underlying Molecular Mechanisms

In Vitro Studies of Biological Activity

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a fundamental platform for assessing the biological potential of a compound. These assays can reveal specific cellular responses and help to identify the molecular machinery with which a compound interacts.

For instance, PEA has been shown to reduce the release of pro-inflammatory mediators in cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, PEA has been observed to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.org Similarly, studies on human mast cells have shown that PEA can inhibit the release of inflammatory mediators.

Considering the structural similarities, it is plausible that rac N-(2,3-Dihydroxypropyl)octadecanamide could exhibit comparable anti-inflammatory activities. A hypothetical cell-based assay could investigate its ability to modulate inflammatory responses in LPS-stimulated macrophages.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |

| Control | 100% | 100% | 100% |

| 1 µM | 85% | 90% | 88% |

| 10 µM | 60% | 70% | 65% |

| 50 µM | 40% | 50% | 45% |

This table is a hypothetical representation of potential results and is intended for illustrative purposes only, based on the activities of related compounds.

Furthermore, related N-acyl amides have been implicated in other biological processes. For example, N-stearoylethanolamide (SEA) has been shown to have neuroprotective effects in vitro. nih.gov It is conceivable that this compound could also be investigated for its potential effects on neuronal cells in culture.

The biological effects of a compound are mediated through its interaction with specific molecular targets. For the N-acyl ethanolamide family, several key receptors and enzymes have been identified.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Oleoylethanolamide (OEA) is a known agonist of PPARα. nih.gov The activation of PPARα by OEA is linked to its effects on satiety and fat metabolism. Palmitoylethanolamide (B50096) (PEA) also interacts with PPARα, which contributes to its anti-inflammatory actions. ucsd.edunih.gov Given that this compound shares the long-chain fatty acid amide motif, PPARα presents a probable molecular target.

Transient Receptor Potential (TRP) Channels: TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste. N-acyl amides are known to interact with members of the TRP vanilloid (TRPV) subfamily. nih.gov For instance, OEA has been shown to interact with TRPV1. nih.gov

G-Protein Coupled Receptors (GPCRs): Some N-acyl amides interact with orphan GPCRs. GPR55 has been identified as a potential target for certain N-acyl ethanolamides. nih.gov

Fatty Acid Amide Hydrolase (FAAH): While not a direct target for initiating a biological response, FAAH is a key enzyme responsible for the degradation of N-acyl ethanolamides. ucsd.edu The susceptibility of this compound to hydrolysis by FAAH would be a critical determinant of its bioavailability and duration of action.

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

| Molecular Target | Known Ligand (Related Compound) | Potential Effect |

| PPARα | Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA) | Anti-inflammatory, Metabolic regulation |

| TRPV1 | Oleoylethanolamide (OEA) | Modulation of pain and inflammation |

| GPR55 | Palmitoylethanolamide (PEA) | Modulation of inflammation |

| FAAH | Anandamide, PEA, OEA | Degradation of the compound |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for potency and selectivity.

The presence of the 2,3-dihydroxypropyl (glycerol) moiety is a distinguishing feature of this compound compared to the more extensively studied N-acyl ethanolamides. This dihydroxypropyl group significantly increases the polarity of the head group of the molecule. This change is expected to influence its physical properties, such as solubility and its ability to cross cell membranes.

The hydroxyl groups can participate in hydrogen bonding, which could lead to different interactions with receptor binding pockets compared to the single hydroxyl group of ethanolamine (B43304). This could potentially alter the binding affinity and selectivity for various molecular targets. For instance, the additional hydroxyl groups might allow for more extensive interactions with the ligand-binding domain of a receptor, potentially increasing potency. Conversely, the increased polarity might hinder its ability to penetrate the cell membrane to reach intracellular targets like PPARs.

The octadecanamide (B89706) portion of the molecule, a saturated 18-carbon fatty acid chain, is a critical determinant of its lipophilicity and, consequently, its interaction with biological membranes and protein targets.

Chain Length: The length of the acyl chain is known to be a crucial factor for the activity of N-acyl amides. For instance, in the N-acyl ethanolamide series, both saturated and unsaturated fatty acid amides with chain lengths between 16 and 22 carbons have been shown to possess biological activity. The 18-carbon length of the octadecanamide chain falls within this active range.

Saturation: The saturation of the acyl chain also plays a significant role. Saturated fatty acid amides, like stearoylethanolamide (from stearic acid, C18:0), and monounsaturated fatty acid amides, like oleoylethanolamide (from oleic acid, C18:1), exhibit distinct biological profiles. nih.govcaymanchem.com The fully saturated nature of the octadecanamide chain in this compound suggests it may have a different spectrum of activity compared to unsaturated counterparts. For example, some studies suggest that saturated and unsaturated N-acyl ethanolamides can have different affinities for certain receptors.

The term "rac" in this compound indicates that it is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers at the chiral center of the dihydroxypropyl group. Stereochemistry is a critical factor in the biological activity of many molecules, as biological targets such as receptors and enzymes are themselves chiral. nih.gov

The differential interaction of enantiomers with their targets can lead to significant differences in potency, efficacy, and even the nature of the biological response. It is highly probable that the (R) and (S) enantiomers of N-(2,3-Dihydroxypropyl)octadecanamide will exhibit different biological activities. One enantiomer may bind more strongly to a particular receptor, leading to a more potent effect, while the other may have lower affinity or even be inactive. In some cases, one enantiomer may produce the desired therapeutic effect while the other could be responsible for undesirable side effects.

Therefore, the separation and individual testing of the (R) and (S) enantiomers would be a crucial step in the comprehensive evaluation of the biological activity of N-(2,3-Dihydroxypropyl)octadecanamide.

Metabolic Fate and Biotransformation Pathways in Model Biological Systems

In Vitro Metabolism Studies

In vitro metabolic studies using model systems such as isolated enzymes, cell lines, and tissue homogenates are crucial for elucidating the metabolic pathways of xenobiotics and endogenous compounds. nih.gov For NAEs, liver microsomes are a common in vitro tool as they contain a high concentration of key drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. researchgate.net

While specific in vitro studies on rac N-(2,3-Dihydroxypropyl)octadecanamide are not prominently documented, research on its non-hydroxylated analog, N-stearoylethanolamine (NSE), and other NAEs provides significant insights. For instance, studies using rat liver microsomes have been employed to investigate the metabolism of various compounds, including the effects of NSE on microsomal lipid composition. nih.gov The metabolic stability and potential for metabolite formation of a compound like this compound would typically be assessed by incubating it with liver microsomes and analyzing the depletion of the parent compound and the emergence of metabolites over time. nih.gov

Identification and Structural Elucidation of Metabolites

The primary metabolites of this compound are anticipated to be its constituent molecules: octadecanoic acid (stearic acid) and 1-amino-2,3-propanediol. This is based on the well-established hydrolytic degradation of NAEs.

Further metabolism of these initial products would lead to a cascade of secondary metabolites.

Octadecanoic Acid (Stearic Acid): Following its release, stearic acid, a common saturated fatty acid, enters the fatty acid metabolic pool. An isotope labeling study in humans has shown that dietary stearic acid can be oxidatively desaturated to oleic acid. wikipedia.org

1-Amino-2,3-propanediol: The metabolic fate of this amino alcohol is less characterized in this specific context. It is plausible that it could undergo oxidation of its hydroxyl groups or be conjugated for excretion.

The identification and structural elucidation of these metabolites would typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Enzymatic Biotransformation Processes

The biotransformation of this compound is expected to be primarily enzymatic, involving hydrolysis of the amide bond and subsequent oxidation.

Hydrolysis of the Amide Bond: Two key enzymes are responsible for the hydrolysis of NAEs: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). nih.gov

Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a major enzyme for the degradation of a wide range of fatty acid amides. nih.gov FAAH exhibits broad substrate specificity and is known to hydrolyze NAEs with varying acyl chain lengths and degrees of saturation. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine hydrolase that shows a preference for saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA). tandfonline.comacs.org Its activity is optimal at an acidic pH, consistent with its localization in lysosomes. tandfonline.comwikipedia.org Studies have shown that NAAA's catalytic efficiency is highly dependent on the length of the fatty acyl chain, with a wider tolerance for modifications of the polar head group. tandfonline.com Specifically, the relative reactivity of NAAA is approximately 20% for N-stearoylethanolamine compared to 100% for PEA. tandfonline.com

Oxidation of Hydroxyl Groups: While direct evidence for the oxidation of the 2,3-dihydroxypropyl moiety of the target compound is lacking, the metabolism of other N-acyl compounds with hydroxylated head groups suggests this possibility. For example, the acyl moiety of various N-acyl amino acids can undergo enzyme-catalyzed oxidation and hydroxylation. frontiersin.org Cytochrome P450 enzymes, prevalent in liver microsomes, are primary candidates for such oxidative reactions.

Fatty Acid β-Oxidation: Once octadecanoic acid (stearic acid) is liberated, it is a substrate for β-oxidation. This mitochondrial process breaks down the fatty acid into two-carbon acetyl-CoA units. libretexts.orgnih.gov For stearic acid, an 18-carbon fatty acid, this process involves 8 cycles of β-oxidation, yielding 9 molecules of acetyl-CoA. libretexts.orgquora.com These acetyl-CoA molecules can then enter the citric acid cycle for energy production. quora.com Studies comparing the β-oxidation of stearic acid and oleic acid in rat heart mitochondria have shown that stearoyl-CoA is oxidized as rapidly as oleoyl-CoA. nih.gov

Metabolic Pathway Mapping and Enzyme Characterization

Based on the available evidence for related compounds, a putative metabolic pathway for this compound can be mapped.

Primary Hydrolysis: The initial and rate-limiting step is likely the hydrolysis of the amide bond by FAAH and/or NAAA, releasing octadecanoic acid and 1-amino-2,3-propanediol.

Fatty Acid Metabolism: The liberated octadecanoic acid enters the fatty acid pool and can be either stored, incorporated into other lipids, or undergo β-oxidation for energy.

Amino Alcohol Metabolism: The 1-amino-2,3-propanediol moiety would likely undergo further biotransformation, potentially through oxidation of its hydroxyl groups, followed by conjugation and excretion.

The characterization of the enzymes involved relies on studies of their substrate specificities with analogous compounds.

| Enzyme | Family | Cellular Location | Optimal pH | Substrate Specificity Relevant to this compound |

| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Endoplasmic Reticulum | Alkaline | Broad specificity for fatty acid amides, including N-stearoylethanolamine. |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Cysteine Hydrolase (N-terminal nucleophile) | Lysosomes | Acidic (pH ~4.5-5) | Preferentially hydrolyzes saturated NAEs. Shows lower but significant activity towards N-stearoylethanolamine. tandfonline.comwikipedia.org |

| Acyl-CoA Synthetase | Ligase | Mitochondria | Neutral | Activates fatty acids (e.g., stearic acid) to their CoA esters for β-oxidation. |

| Enzymes of β-oxidation | Various | Mitochondria | Neutral | Catalyze the sequential breakdown of fatty acyl-CoAs. |

| Cytochrome P450 enzymes | Heme-thiolate proteins | Endoplasmic Reticulum | Neutral | Potential for oxidation of the dihydroxypropyl group. |

Table 1: Key Enzymes in the Putative Metabolism of this compound

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For rac N-(2,3-Dihydroxypropyl)octadecanamide, these studies can predict how it might interact with biological targets such as enzymes or receptors.

Docking studies involve generating a three-dimensional model of the ligand, this compound, and a potential protein target. The process simulates the binding process, calculating the binding affinity and identifying the most likely binding pose. The long octadecanamide (B89706) chain suggests that potential binding sites would likely be hydrophobic pockets within a protein. For instance, studies on similar fatty acid amides, such as oleamide (B13806) and N-acylethanolamines, have shown their interaction with receptors like the serotonin (B10506) 5-HT receptors and peroxisome proliferator-activated receptors (PPARs) nih.govnih.gov. It is plausible that this compound could also interact with such receptors, with its long alkyl chain fitting into a hydrophobic channel and the dihydroxypropyl head group forming hydrogen bonds with polar amino acid residues at the entrance of the binding site.

A hypothetical docking study of this compound with a fatty acid amide hydrolase (FAAH), an enzyme known to metabolize related lipids, could reveal key interactions. The octadecanoyl tail would likely occupy the acyl chain-binding pocket, while the dihydroxypropyl head group could interact with residues near the catalytic site. researchgate.net The results of such docking studies are typically presented in a table summarizing binding energies and key interacting residues.

Table 1: Hypothetical Docking Results for this compound with a Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | PHE432, TRP531 (hydrophobic interactions with alkyl chain); SER241, THR236 (hydrogen bonds with hydroxyl groups) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -9.2 | LEU287, MET290 (hydrophobic interactions); HIS447, TYR464 (hydrogen bonds with head group) |

These predictive models are crucial for identifying potential biological targets and for the rational design of new molecules with specific biological activities. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties.

Methods like Density Functional Theory (DFT) can be employed to calculate various electronic descriptors. The distribution of electron density, for example, can highlight the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The amide group, with its resonance stabilization, and the hydroxyl groups are key functional moieties whose electronic characteristics would be of primary interest.

Key electronic properties that could be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, with red areas indicating negative potential (e.g., around the oxygen atoms of the amide and hydroxyl groups) and blue areas indicating positive potential.

Atomic Charges: Calculation of partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | 1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

These calculations are fundamental for understanding the intrinsic chemical nature of the molecule and predicting its behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The long and flexible octadecanoyl chain of this compound means it can adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or within a lipid bilayer, can reveal its dynamic behavior, flexibility, and how it interacts with its environment. For instance, simulations of similar molecules like ceramides (B1148491) in lipid bilayers have provided detailed information on how they affect membrane properties. nih.gov

An MD simulation could explore:

The preferred conformations of the alkyl chain (e.g., extended vs. bent).

The orientation and dynamics of the dihydroxypropyl head group.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

If placed in a simulated biological membrane, its orientation and effect on membrane fluidity and thickness.

These simulations offer a window into the dynamic nature of the molecule, which is crucial for understanding its biological function.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

To build a QSAR model for a series of compounds related to this compound, one would need a dataset of structurally similar molecules with measured biological activity (e.g., enzyme inhibition or receptor binding). Various molecular descriptors, representing different aspects of the molecular structure (e.g., topological, electronic, and steric), would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the activity.

Similarly, a QSPR model could be developed to predict physicochemical properties like melting point, solubility, or lipophilicity (logP). For example, a QSPR study on aziridine (B145994) derivatives successfully modeled their lipophilicity using topological indices and indicator parameters. researchgate.net

Table 3: Examples of Descriptors for QSAR/QSPR Modeling of this compound and its Analogs

| Descriptor Type | Example Descriptor | Property Represented |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity |

| Steric/Geometrical | Molecular Volume | Size and shape of the molecule |

| Constitutional | Number of Hydrogen Bond Donors | Potential for hydrogen bonding |

Once validated, these models can be used to predict the activity or properties of new, untested compounds, thereby accelerating the discovery of molecules with desired characteristics.

Applications in Chemical Research and Development

Use as a Chemical Intermediate in Complex Organic Synthesis

While direct literature detailing the extensive use of rac N-(2,3-Dihydroxypropyl)octadecanamide as a chemical intermediate is limited, its structural components, stearic acid and 2-amino-1,3-propanediol (serinol), are pivotal in numerous synthetic pathways. Serinol, in particular, is a well-established precursor in the production of various fine chemicals and pharmaceuticals. medchemexpress.comgoogle.comgoogleapis.com This foundational knowledge allows for the logical inference of the potential applications of its N-acylated derivative.

The primary utility of this compound as an intermediate lies in the synthesis of more complex lipid analogs, most notably pseudo-ceramides. google.comchemicalbook.com Ceramides (B1148491) and their analogs are crucial components of the skin's lipid barrier and are widely used in cosmetics and dermatology. The synthesis of a pseudo-ceramide can be envisioned through the selective acylation of the primary or secondary hydroxyl group of this compound, thereby introducing a second fatty acid chain. chemicalbook.com This process allows for the creation of a diverse range of pseudo-ceramides with varying physical and biological properties.

A study on the enzymatic synthesis of pseudo-ceramides demonstrated a two-step process where 3-amino-1,2-propanediol (B146019) was first N-acylated with stearic acid, followed by O-acylation with myristic acid. chemicalbook.com This highlights the role of N-stearoyl-3-amino-1,2-propanediol, a closely related isomer, as a direct precursor, suggesting a similar potential for this compound in analogous synthetic strategies.

| Reactant | Reagent | Product | Potential Application of Product |

| This compound | Acyl Chloride/Anhydride | Di-acylated propanediol derivative (Pseudo-ceramide) | Cosmetics, Dermatology, Drug Delivery Systems |

| This compound | Phosphorylating agent | Phosphorylated lipid analog | Signal transduction studies, Enzyme inhibitor synthesis |

| This compound | Glycosylating agent | Glycosylated lipid analog | Studies on cell recognition and signaling |

Development as a Reference Standard for Analytical and Biochemical Assays

The accurate quantification of lipids and related molecules in biological matrices is a cornerstone of lipidomics and biomedical research. avantiresearch.comresearchgate.netlipidmaps.orgacs.org Analytical standards are indispensable for the validation of analytical methods and the precise determination of analyte concentrations. this compound is commercially available as a reference material, indicating its role in ensuring the quality and accuracy of analytical measurements.

In the field of lipidomics, the complexity of biological samples necessitates the use of internal standards for accurate quantification by mass spectrometry. researchgate.net While isotopically labeled standards are the gold standard, well-characterized non-endogenous compounds can also serve as effective internal or surrogate standards. Given that this compound is a synthetic compound not typically found in high concentrations in biological systems, it holds potential for use as an internal standard in the analysis of other N-acylethanolamines (NAEs) or related fatty acid amides. nih.gov

Its distinct mass-to-charge ratio would allow for its clear differentiation from endogenous lipids in a complex mixture. Furthermore, its structural similarity to endogenous NAEs would make it a suitable candidate to mimic the extraction and ionization behavior of these analytes, thereby correcting for variations in sample preparation and instrument response.

| Analytical Technique | Role of this compound | Purpose |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | To correct for variations in sample extraction, injection volume, and instrument response, enabling accurate quantification of other lipids. |

| Gas Chromatography (GC) | Calibration Standard | To create a standard curve for the quantification of this specific compound or related volatile derivatives. |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | For method development and validation, including determination of retention time and detector response. |

Application as a Probe for Investigating Lipid Metabolism or Signaling Pathways

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. nih.govresearchgate.netweebly.comresearchgate.net The biological activity of NAEs is determined by the structure of both the acyl chain and the headgroup. Introducing structural modifications to these molecules can create valuable chemical probes to investigate the enzymes and receptors involved in their metabolism and signaling.

While there is no direct evidence of this compound being used as a chemical probe to date, its structure presents an interesting variation on the common ethanolamine (B43304) headgroup. The presence of two hydroxyl groups in the propanediol moiety, as opposed to the single hydroxyl group in ethanolamine, could be exploited to study the structure-activity relationships of NAE-metabolizing enzymes, such as fatty acid amide hydrolase (FAAH), or NAE-interacting receptors. nih.gov

For instance, comparing the binding affinity and hydrolysis rate of this compound with that of N-stearoylethanolamine by FAAH could provide insights into the steric and electronic requirements of the enzyme's active site. The additional hydroxyl group could potentially form an extra hydrogen bond with the enzyme or receptor, leading to altered binding kinetics or functional activity. This makes it a plausible candidate for use as a research tool to dissect the molecular details of lipid signaling pathways.

A study on N-palmitoyl serinol, a closely related compound, demonstrated its ability to stimulate ceramide production through a cannabinoid receptor CB1-dependent mechanism, highlighting the potential for N-acyl serinol derivatives to modulate lipid signaling pathways. researchgate.netnih.gov

Contribution to Biochemical Reagent Libraries

Chemical libraries are essential tools in drug discovery and chemical biology for the high-throughput screening of new bioactive molecules. medchemexpress.comgerli.com These libraries are collections of diverse small molecules that can be tested for their ability to modulate a particular biological target. The structural features of this compound make it a valuable scaffold for the creation of focused lipid-like compound libraries.

The presence of two free hydroxyl groups and an amide linkage provides multiple points for chemical modification. Through techniques such as parallel synthesis, the diol moiety can be derivatized with a wide range of chemical groups, including esters, ethers, and glycosides, to generate a library of novel compounds. mdpi.com Similarly, the octadecanoyl chain can be replaced with other fatty acyl groups of varying length and saturation.

This combinatorial approach would allow for the rapid generation of a diverse set of molecules based on the N-(2,3-dihydroxypropyl)amide scaffold. Such a library could then be screened in various assays to identify new enzyme inhibitors, receptor agonists or antagonists, or compounds with other desirable biological activities. The inclusion of such well-defined, lipid-like molecules in screening libraries can increase the chances of identifying hits for targets involved in lipid metabolism and signaling.

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Functions

While the full spectrum of biological activities for rac N-(2,3-Dihydroxypropyl)octadecanamide is still being elucidated, preliminary studies on related compounds suggest a wealth of untapped potential. Future research will likely focus on several key areas:

Antimicrobial and Antibiofilm Properties: A study on the chemical composition of Allium scorodoprasum subsp. jajlae identified octadecanoic acid 2,3-dihydroxypropyl ester as a major component. The extract of this plant demonstrated significant antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant strains, as well as against Candida tropicalis and Candida glabrata. nih.gov Furthermore, the extract showed an ability to reduce biofilm formation in Escherichia coli. nih.gov These findings suggest that N-acyl-dihydroxypropylamines could be a promising area of investigation for new antimicrobial and antibiofilm agents.

Anti-inflammatory and Analgesic Potential: Research into novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides, which share a similar structural motif, has shown that these compounds can increase the production of 15-deoxy-Δ13, 14-PGJ2 (PGJ), a prostaglandin (B15479496) with anti-inflammatory properties. nih.gov This suggests that this compound and its derivatives could be explored as potential candidates for treating conditions characterized by chronic inflammation and associated pain. nih.gov

Development of Greener Synthetic Routes and Process Intensification

The future of chemical synthesis is intrinsically linked to sustainability. For this compound, the development of greener synthetic routes is a key research priority. This involves moving away from traditional methods that may use harsh reagents and generate significant waste, towards more environmentally benign processes.

Key areas of focus will include:

Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing energy consumption and by-product formation. Lipases, for instance, are prime candidates for the amidation reaction between octadecanoic acid (or its derivatives) and 3-amino-1,2-propanediol (B146019).

Flow Chemistry: Process intensification through continuous flow reactors can offer significant advantages over batch processing. These include improved heat and mass transfer, enhanced safety, and the potential for in-line purification, leading to higher yields and purity with a smaller environmental footprint.

Integration with Advanced Omics Technologies for Systems-Level Understanding (e.g., metabolomics, transcriptomics)

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies will be instrumental in mapping the compound's mechanism of action and identifying potential biomarkers of its effects.

Metabolomics: Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can provide a snapshot of the metabolic changes induced by the compound in biological systems. nih.gov This approach has been successfully used to study the metabolomic changes induced by other bioactive compounds in organisms like Artemia franciscana. nih.gov By applying this to this compound, researchers can identify metabolic pathways that are perturbed, offering clues to its biological function and potential off-target effects. For instance, metabolomics has been employed to analyze dihydroxypropyl mercapturic acid isomers, which are metabolites of 3-monochloropropane-1,2-diol and glycidol, to evaluate their toxicokinetics. nih.gov

Transcriptomics: Analyzing changes in gene expression (the transcriptome) following exposure to the compound can reveal the genetic pathways that are activated or suppressed. This can help to identify the cellular receptors and signaling cascades that mediate the compound's effects.

By combining these omics approaches, researchers can build a comprehensive picture of how this compound interacts with biological systems, paving the way for more informed drug development and a deeper understanding of its therapeutic potential.

Rational Design of Second-Generation Dihydroxypropylamide Analogues

The structural scaffold of this compound offers a versatile platform for the rational design of second-generation analogues with improved properties. By systematically modifying different parts of the molecule, researchers can fine-tune its activity, selectivity, and pharmacokinetic profile.

Future design strategies will likely focus on:

Varying the Acyl Chain: Modifying the length, degree of saturation, and branching of the octadecanamide (B89706) fatty acid chain can significantly impact the compound's lipophilicity and its interaction with biological membranes and protein targets.

Modifying the Dihydroxypropyl Headgroup: Alterations to the hydroxyl groups, such as esterification or etherification, can influence the compound's solubility and its ability to form hydrogen bonds, which is often crucial for target binding.

Introducing Additional Functional Groups: The incorporation of other functional groups, such as aromatic rings or halogens, can be used to probe structure-activity relationships and enhance binding affinity and selectivity for specific targets. nih.gov For example, the synthesis of N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides involved the use of cinnamic acid derivatives to introduce a phenyl group. nih.gov

The development of deuterated analogs is another promising avenue. Site-selective deuteration can alter a molecule's metabolic fate, potentially leading to a longer half-life and improved pharmacokinetic properties, as has been demonstrated with other therapeutic agents. researchgate.net

Exploration of Stereoisomeric Specificity in Biological Systems

The "rac" designation in this compound indicates that it is a racemic mixture of stereoisomers. The 2,3-dihydroxypropyl moiety contains a chiral center, meaning the compound exists as two enantiomers (R and S forms). It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities.

A critical future direction will be to:

Synthesize and Isolate Pure Stereoisomers: The development of asymmetric synthesis or chiral separation techniques will be essential to obtain the individual R- and S-enantiomers of N-(2,3-Dihydroxypropyl)octadecanamide. Asymmetric aminohydroxylation is a key method that has been used to synthesize chiral N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides. nih.gov

Evaluate the Biological Activity of Individual Enantiomers: Once isolated, the pure enantiomers must be tested in a range of biological assays to determine if one isomer is more active or has a different pharmacological profile than the other. This is crucial for developing more potent and selective therapeutic agents with fewer potential side effects. The NIST Chemistry WebBook lists (R)-2,3-dihydroxypropyl stearate (B1226849) as a stereoisomer of the related ester, highlighting the importance of stereochemistry in this class of compounds. nist.gov

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the role of rac N-(2,3-Dihydroxypropyl)octadecanamide in apoptosis?

- Methodological Answer: Use established cancer cell lines (e.g., HeLa, MCF-7) treated with the compound at varying concentrations (e.g., 1–100 µM). Include controls with apoptosis inducers (e.g., staurosporine) and inhibitors (e.g., Z-VAD-FMK). Quantify apoptosis via Annexin V/PI staining and flow cytometry, or measure caspase-3/7 activity using fluorogenic substrates .

Q. How can researchers determine the solubility and stability of this compound in aqueous buffers?

- Methodological Answer: Perform solubility assays in PBS or cell culture media (e.g., DMEM) at physiological pH (7.4) using dynamic light scattering (DLS) to monitor aggregation. Assess stability via HPLC or LC-MS over 24–72 hours under controlled temperatures (e.g., 4°C, 37°C). Include degradation products identification using high-resolution mass spectrometry (HRMS) .

Q. What techniques are recommended for confirming the structural integrity of this compound in synthetic batches?

- Methodological Answer: Use H and C NMR to verify the presence of the dihydroxypropyl and octadecanamide moieties. Complement with FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm). Purity should be assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR) in lipid signaling pathways?

- Methodological Answer: Synthesize analogs with modified alkyl chain lengths (e.g., C16, C18, C20) or hydroxyl group substitutions. Compare their effects on lipid raft disruption using fluorescence anisotropy (e.g., DPH probes) or membrane fluidity assays. Pair with molecular dynamics simulations to correlate structural changes with membrane interaction .

Q. What strategies are effective for isolating this compound from complex biological matrices (e.g., serum or tissue homogenates)?

- Methodological Answer: Employ solid-phase extraction (SPE) with C18 cartridges, followed by liquid-liquid extraction (LLE) using ethyl acetate. Validate recovery rates via spiked samples analyzed by LC-MS/MS. Optimize gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve the compound from phospholipid interferences .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines?

- Methodological Answer: Standardize experimental conditions by controlling cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and treatment duration. Perform RNA-seq or proteomics to identify cell-specific signaling pathways (e.g., PI3K/Akt vs. JNK/STAT). Use siRNA knockdown to validate target engagement .

Q. What methods are recommended for validating this compound as a biomarker of lipid peroxidation or glycidol exposure?

- Methodological Answer: Conduct controlled exposure studies in animal models (e.g., rodents) with quantified doses. Analyze hemoglobin adducts (e.g., N-(2,3-dihydroxypropyl)-valine) via LC-MS/MS. Correlate adduct levels with tissue concentrations of the compound and oxidative stress markers (e.g., 8-isoprostane) .

Q. How can cell cycle synchronization protocols be optimized when studying this compound’s effects on tumor suppression?

- Methodological Answer: Use double thymidine block (2 mM thymidine, 16-hour treatment) to synchronize cells in G1/S phase. Post-release, treat with the compound and monitor cell cycle progression via propidium iodide staining and flow cytometry. Validate using phospho-histone H3 (Ser10) staining for mitotic entry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in primary vs. immortalized cells?

- Methodological Answer: Compare metabolic activity (e.g., MTT assay) and apoptosis markers (e.g., cleaved PARP) in both cell types. Assess differences in drug efflux (e.g., ABC transporter expression via qPCR) or detoxification pathways (e.g., glutathione levels). Use co-culture systems to evaluate microenvironmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.